4-(Heptan-4-yl)phenol
Overview
Description
4-(Heptan-4-yl)phenol: is an organic compound with the molecular formula C13H20O . It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide . This compound is used as an intermediate in organic synthesis and as a component in certain biocides and fungicides .
Biochemical Analysis
Biochemical Properties
4-(Heptan-4-yl)phenol plays a significant role in biochemical reactions due to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which can neutralize free radicals and reduce oxidative stress. In biochemical reactions, this compound interacts with enzymes such as phenol-sulfonate transferase and UDP-glucuronyl transferase. These enzymes facilitate the conjugation of the phenol group with sulfate or glucuronic acid, enhancing the compound’s solubility and excretion .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress and inflammation. By modulating the activity of antioxidant enzymes, this compound can alter gene expression related to cellular defense mechanisms. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound can bind to proteins and enzymes, leading to changes in their activity. For instance, this compound can inhibit or activate enzymes involved in oxidative stress responses. It can also modulate gene expression by interacting with transcription factors, thereby influencing the production of proteins involved in cellular defense and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular defense mechanisms. At high doses, this compound can become toxic, leading to adverse effects such as oxidative damage and disruption of cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes biotransformation through conjugation reactions facilitated by enzymes such as phenol-sulfonate transferase and UDP-glucuronyl transferase. These reactions enhance the compound’s solubility and facilitate its excretion from the body. Additionally, this compound can influence metabolic flux by interacting with key metabolic enzymes, thereby affecting the levels of metabolites involved in energy production and cellular defense .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its biological activity, as they influence the compound’s accessibility to target biomolecules and its overall effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, this compound may be localized to the mitochondria, where it can modulate oxidative stress responses and energy metabolism. The subcellular localization of this compound is essential for understanding its precise mechanism of action and its impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Heptan-4-yl)phenol can be synthesized through various methods. One common method involves the reaction of phenol with 4-heptanone in the presence of a catalyst such as aluminum montmorillonite at elevated temperatures . The reaction typically proceeds at 100°C for 48 hours, yielding the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4-(Heptan-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form alkylated phenols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products:
Oxidation: Quinones
Reduction: Alkylated phenols
Substitution: Nitro, sulfo, and halo derivatives
Scientific Research Applications
Chemistry: 4-(Heptan-4-yl)phenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of alkylphenols on cellular processes.
Industry: In the industrial sector, this compound is used as a component in biocides and fungicides. It helps in controlling microbial growth and preventing mold formation .
Mechanism of Action
The mechanism of action of 4-(Heptan-4-yl)phenol involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and inhibit enzyme activity, leading to antimicrobial effects . The compound targets specific molecular pathways involved in cell growth and division, making it effective against various microorganisms .
Comparison with Similar Compounds
- 4-Heptylphenol
- 4-(1-Propylbutyl)phenol
- 4-(1-Propylhexyl)phenol
Comparison: 4-(Heptan-4-yl)phenol is unique due to its specific alkyl chain length and position on the phenol ring. This structural feature imparts distinct physicochemical properties, such as solubility and reactivity, compared to other similar compounds . Its specific structure makes it particularly effective in certain applications, such as biocides and fungicides .
Properties
IUPAC Name |
4-heptan-4-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-5-11(6-4-2)12-7-9-13(14)10-8-12/h7-11,14H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSSFYKTUVCUKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496952 | |
Record name | 4-(Heptan-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6465-71-0 | |
Record name | 4-(Heptan-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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